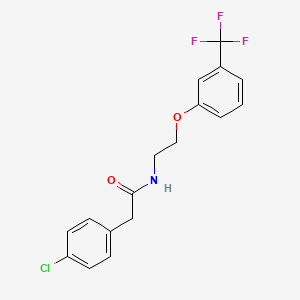
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C8H14O3 and is a chiral molecule. The compound has gained significant attention due to its potential application in the field of medicine and drug development.
作用机制
The mechanism of action of (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. The compound has been shown to increase the activity of GABA receptors and decrease the activity of glutamate receptors, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. The compound also has neuroprotective properties and has been shown to protect against neuronal damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the activity of these receptors. However, one of the limitations of using the compound is its potential toxicity. High doses of the compound have been shown to cause liver damage in animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for research on (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid. One area of research is the development of new drugs based on the compound. Researchers are exploring the use of the compound as a starting point for the development of new anticonvulsant and neuroprotective drugs. Another area of research is the study of the compound's effects on other neurotransmitter systems in the brain. Researchers are investigating the potential use of the compound in the treatment of other neurological disorders such as depression and anxiety.
Conclusion
In conclusion, this compound is a valuable tool for scientific research. The compound has potential applications in the field of medicine and drug development, particularly in the treatment of epilepsy and neurodegenerative diseases. While the compound has several advantages for use in lab experiments, researchers must also be mindful of its potential toxicity. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of neurological disorders.
合成方法
The synthesis of (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid involves several steps. The first step involves the reaction of 4,4-Dimethyloxolane with ethyl diazoacetate in the presence of a catalyst such as copper (I) iodide. The resulting product is then hydrolyzed with sodium hydroxide to give the desired compound.
科学研究应用
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been extensively studied for its potential application in the field of medicine. It has been shown to have anticonvulsant activity and can be used to treat epilepsy. The compound also has neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(2R)-2-(4,4-dimethyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMQWNMZCAZCI-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

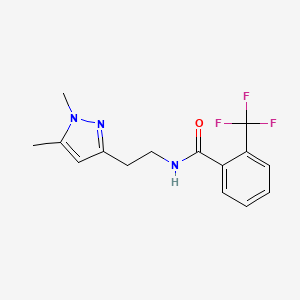
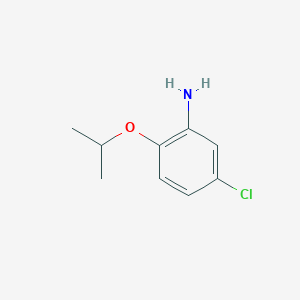
![N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2933205.png)
![Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2933208.png)


![N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2933213.png)
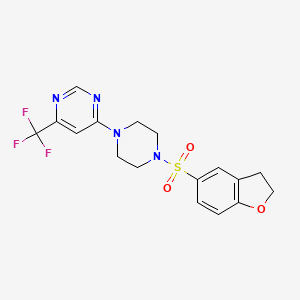
![2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933217.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide](/img/structure/B2933218.png)
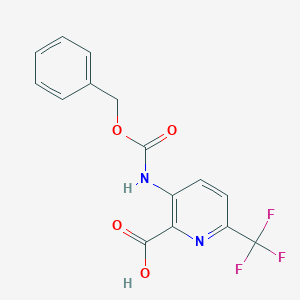
![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)
![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)
